

Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide

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Compound of Interest

Compound Name: BAY-204

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of BAY 2402234, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, with other targeted therapies for Acute Myeloid Leukemia (AML). The data presented is compiled from published, peer-reviewed studies to offer an objective overview for research and drug development professionals.

Introduction to BAY 2402234

BAY 2402234 is a potent and selective, orally bioavailable small molecule inhibitor of the mitochondrial enzyme DHODH.^[1] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including AML blasts.^[1] By inhibiting DHODH, BAY 2402234 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, notably, the induction of differentiation in AML cells.^[1] This mechanism of action represents a promising therapeutic strategy aimed at overcoming the differentiation block that is a hallmark of AML.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of BAY 2402234 in comparison to other targeted agents against various AML cell lines.

Table 1: Anti-Proliferative Activity (IC₅₀, nM) of Targeted AML Therapies

Cell Line	BAY 2402234[2]	Venetoclax + Azacitidine	Gilteritinib (FLT3-ITD) [3][4]	Ivosidenib (IDH1 mutant)	Enasidenib (IDH2 mutant)
MOLM-13 (FLT3-ITD)	0.081	Data not available	~1	N/A	N/A
MV4-11 (FLT3-ITD)	0.29	Data not available	<1	N/A	N/A
THP-1	2.6	Data not available	Data not available	N/A	N/A
HL-60	8.2	Data not available	Data not available	N/A	N/A
TF-1	0.88	Data not available	Data not available	N/A	N/A
HEL	0.54	Data not available	Data not available	N/A	N/A
KG-1	1.1	Data not available	Data not available	N/A	N/A
OCI-AML3	0.92	Data not available	Data not available	N/A	N/A
SKM-1	1.3	Data not available	Data not available	N/A	N/A

N/A: Not applicable as the drug's efficacy is primarily in a different genetic subtype.

Table 2: Differentiation Induction (EC50, nM) of BAY 2402234

Cell Line	Differentiation Marker	EC50 (nM)[2]
MOLM-13	CD11b	3.16
HEL	CD11b	0.96
THP-1	CD14	8.8
TF-1	CD11b	2.9
SKM-1	CD14	9.0

Comparative In Vivo Efficacy

The subsequent tables summarize the in vivo efficacy of BAY 2402234 and comparator drugs in AML xenograft models.

Table 3: Efficacy of BAY 2402234 in Subcutaneous AML Xenograft Models[5]

AML Model	Treatment	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
MOLM-13	BAY 2402234	0.9	Significant
1.8	Significant		
3.75	Significant		
7.5	Significant		
MV4-11	BAY 2402234	1.25	Significant
2.5	Significant		
5	Significant		

Table 4: Survival Benefit of BAY 2402234 in Disseminated AML Xenograft Models[5]

AML Model	Treatment	Dose (mg/kg, oral, daily)	Median Survival	p-value
HL-60	Vehicle	-	21 days	<0.0001
BAY 2402234	5	35 days	21 days	<0.0001
Cytarabine	5	29 days		
MV4-11	Vehicle	-	21 days	<0.0001
BAY 2402234	4	>46 days		

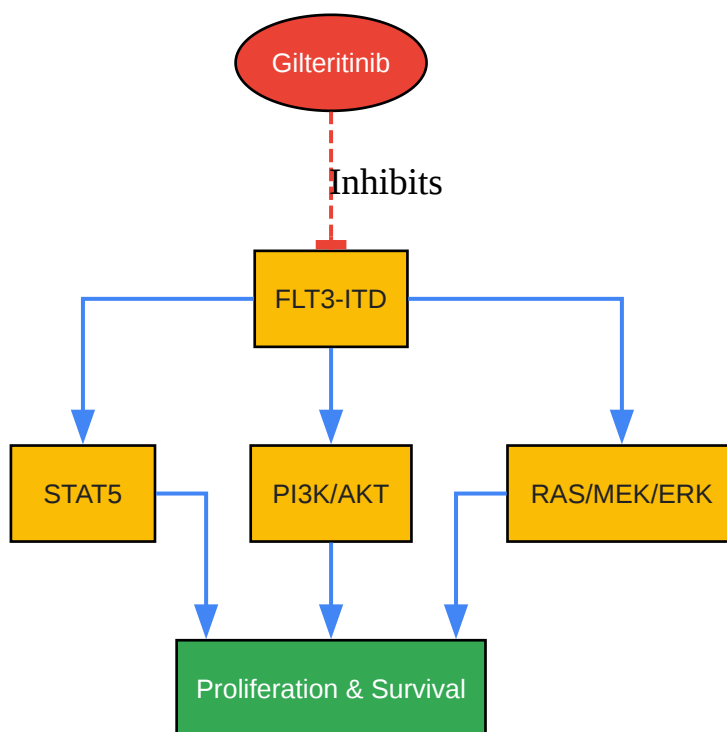
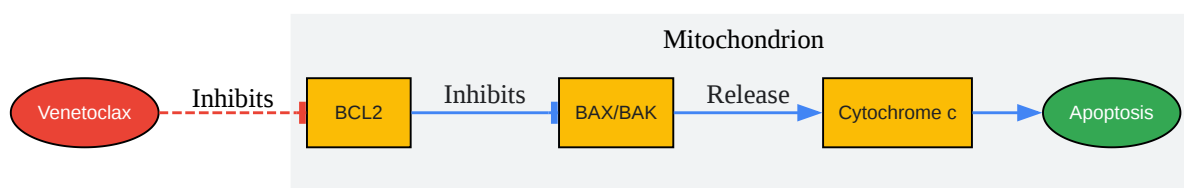
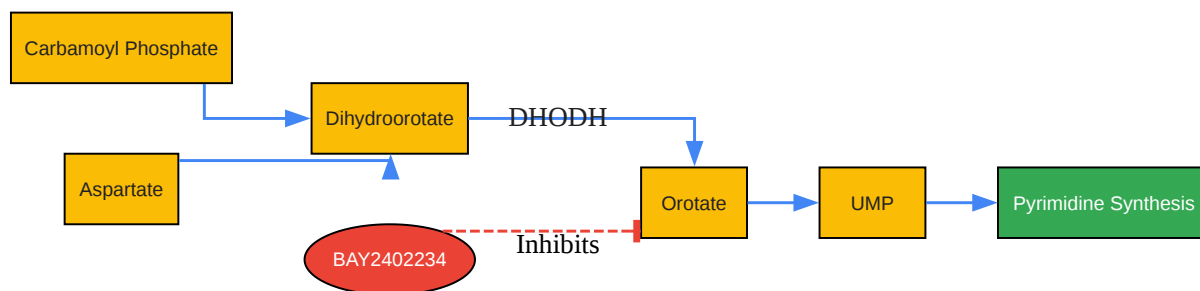
Table 5: Efficacy of Comparator Drugs in AML Xenograft Models

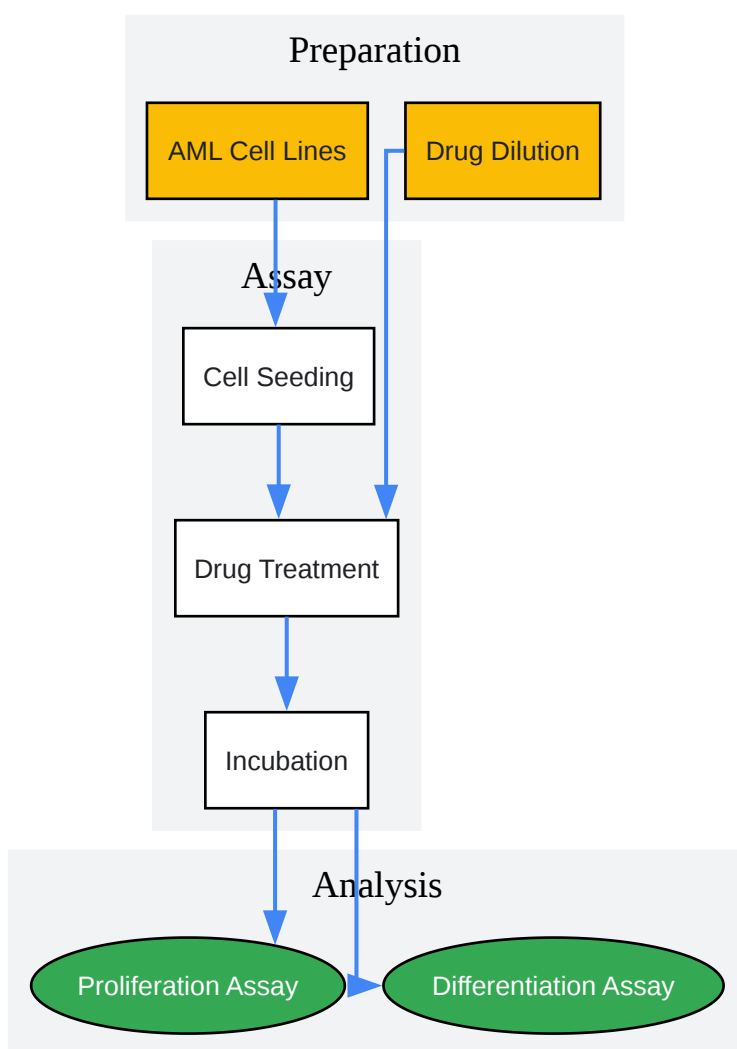
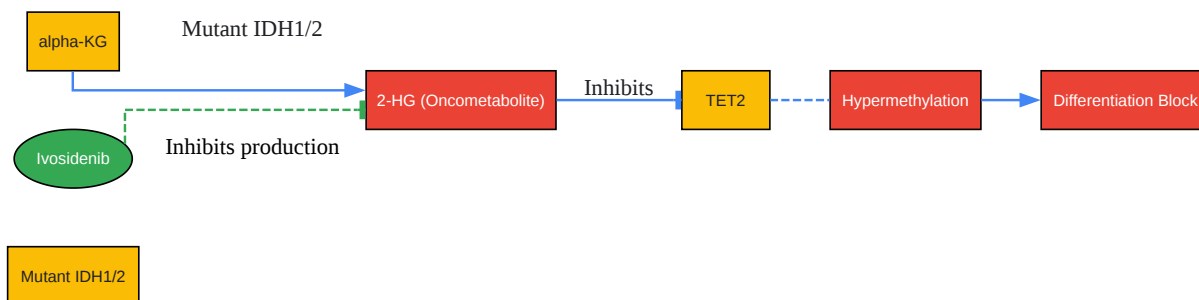
Drug/Combination	AML Model	Efficacy Metric	Result	Reference
Gilteritinib	MOLM-13	Tumor Growth Inhibition	Potent antitumor effect	[6]
Quizartinib	MOLM-13	Tumor Growth Inhibition	Potent antitumor effect	[6]
Venetoclax + Azacitidine	KMT2A-rearranged infant ALL xenografts	Survival Advantage	Significant	[7]
Ivosidenib	IDH1-mutant PDX	Tumor Growth	Inhibition	Not specified
Enasidenib	IDH2-mutant PDX	Tumor Growth	Inhibition	Not specified

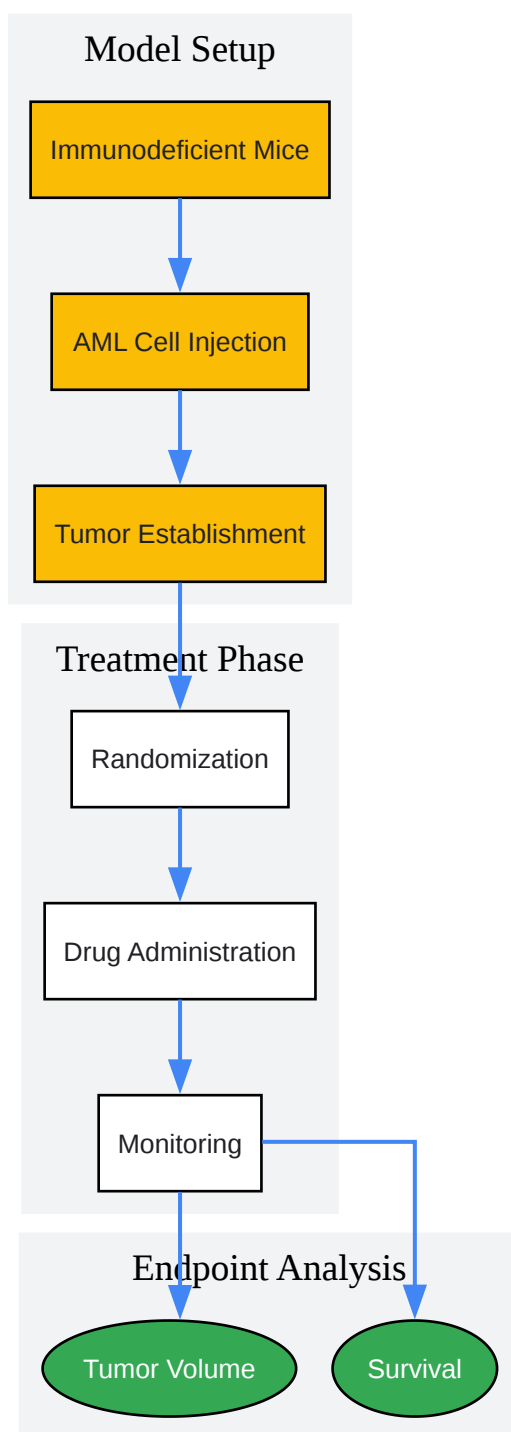
Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by BAY 2402234 and the comparator drugs.







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References

- 1. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH Inhibitor BAY 2402234 in AML | PDF | Medical Specialties | Cancer [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of BAY-204 (BAY 2402234) in Published AML Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544980#efficacy-of-bay-204-in-published-aml-studies]

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